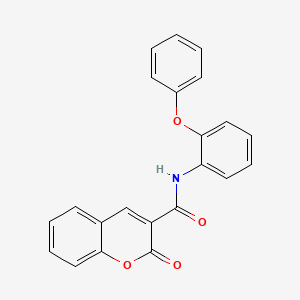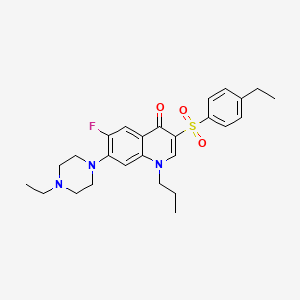![molecular formula C14H22N4O5 B2928895 2-{4-[(3S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid CAS No. 1989638-26-7](/img/structure/B2928895.png)
2-{4-[(3S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{4-[(3S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid” is a nitrogenous compound with a molecular weight of 326.35 . It has a complex structure that includes a pyrrolidine ring, a triazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques . The single crystal of a similar compound was detected by X-ray diffraction and the optimal molecular structure was determined by density functional theory (DFT) calculation .Scientific Research Applications
Synthesis and Building Blocks for Enantiomerically Pure Compounds
Research on the synthesis of novel electrophilic building blocks for the creation of enantiomerically pure compounds (EPCs) involves the preparation of derivatives through acetalization processes. For example, brominations of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids with N-Bromosuccinimide showcase the transformation into chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid, highlighting the importance of such compounds in synthetic chemistry (Zimmermann & Seebach, 1987).
Carbonylation Catalysis
In the field of catalysis, research into the carbonylation of alcohols and ethers to form carboxylic acids and esters utilizes complex processes, like the Koch reaction. For instance, the carbonylation of methanol and dimethyl ether on acidic zeolites highlights the potential of such methodologies in the efficient production of acetic acid and methyl acetate, demonstrating the versatility of carbonylation reactions in industrial chemistry (Cheung et al., 2006).
Precursor Chelating Agents for Lanthanide Ions
The synthesis of precursor chelating agents for lanthanide ions, such as 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, underscores the significance of such compounds in enhancing the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging. This research illustrates the potential for cost-effective and convenient synthesis of complex chelating agents in medical imaging applications (Li, Winnard, & Bhujwalla, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-[4-[(3S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5/c1-14(2,3)23-13(21)17-5-9(11(7-17)22-4)10-6-18(16-15-10)8-12(19)20/h6,9,11H,5,7-8H2,1-4H3,(H,19,20)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZBWEJJKHQQGG-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)
![(3r,5r,7r)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2928816.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)
![2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2928821.png)

![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)
![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)
![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)
